molecular formula C19H19BrN4O B2506774 2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide CAS No. 1825376-20-2

2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide

Cat. No.: B2506774
CAS No.: 1825376-20-2
M. Wt: 399.292
InChI Key: MXJOISBKHYOECO-UHFFFAOYSA-N
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Description

2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylpyridine-3-carboxamide is a chemical compound designed for research and development applications. This hybrid small molecule features a pyrazole core linked to a brominated pyridine ring via a carboxamide bridge, a structural motif common in medicinal chemistry . Compounds with pyridine-carboxamide structures have been investigated for their potential to inhibit various biological targets, such as sodium channels, which are relevant in pain research . Furthermore, the presence of both pyrazole and pyridine heterocycles suggests potential for a range of biological activities, as these scaffolds are frequently explored for antimicrobial and anti-inflammatory properties . The bromine atom on the pyridine ring offers a versatile handle for further synthetic modification via cross-coupling reactions, such as the Suzuki reaction, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O/c1-11-5-6-12(2)17(9-11)24-14(4)16(10-21-24)23-19(25)15-8-7-13(3)22-18(15)20/h5-10H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJOISBKHYOECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)NC(=O)C3=C(N=C(C=C3)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18BrN3O
  • CAS Number : [Not available in search results]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions by interacting with binding sites, influencing cellular signaling pathways that are crucial for various physiological processes.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Inhibition of Tumor Growth : Research has shown that derivatives can inhibit the growth of malignant tumors by inducing apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Bromodomain-containing proteins (BCPs), which are implicated in inflammatory responses, can be targeted by such compounds:

  • Cytokine Regulation : By disrupting the interaction between BCPs and NF-kB, the compound could reduce the expression of pro-inflammatory cytokines like IL-1β and IL-6, leading to anti-inflammatory effects .

Study on Anticancer Activity

In a study investigating the effects of similar compounds on cancer cell lines, it was found that treatment with a related pyrazole derivative led to significant reductions in cell viability across various cancer types. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction via caspases
A549 (Lung)15.0Cell cycle arrest at G1 phase
HeLa (Cervical)10.0Inhibition of proliferation

Study on Anti-inflammatory Activity

A separate study focused on the anti-inflammatory effects of a related compound demonstrated decreased levels of inflammatory markers in animal models treated with the compound. The results highlighted its potential for treating conditions characterized by chronic inflammation.

Treatment GroupInflammatory Marker Reduction (%)
Control0
Compound A40
Compound B55

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: While Compounds A and B are associated with neurological and metabolic studies, the bromine atom in the target compound may enhance its utility in covalent binding or halogen-bonding interactions with biological targets.
  • Evidence Gaps : Direct comparative studies on binding affinity, toxicity, or metabolic stability are absent in the reviewed materials. The evidence relies on structural extrapolation from commercial analogs rather than peer-reviewed experimental data.

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